An In-Depth Technical Guide to 1-(5-Bromo-3-methylpyridin-2-yl)-2,2,2-trifluoroethan-1-one (CAS No. 1448790-49-5)
An In-Depth Technical Guide to 1-(5-Bromo-3-methylpyridin-2-yl)-2,2,2-trifluoroethan-1-one (CAS No. 1448790-49-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(5-Bromo-3-methylpyridin-2-yl)-2,2,2-trifluoroethan-1-one, a key building block in modern medicinal chemistry. The document delves into its chemical identity, a plausible synthetic pathway with a detailed experimental protocol, its physicochemical properties, and its significant role as a pivotal intermediate in the synthesis of advanced pharmaceutical agents, particularly kinase inhibitors for targeted therapies. Safety protocols and handling guidelines are also discussed to ensure its proper use in a research and development setting. This guide is intended to be a valuable resource for scientists engaged in drug discovery and organic synthesis, providing both foundational knowledge and practical insights.
Introduction: A Versatile Scaffold in Drug Discovery
1-(5-Bromo-3-methylpyridin-2-yl)-2,2,2-trifluoroethan-1-one (CAS No. 1448790-49-5) is a fluorinated pyridinyl ketone that has emerged as a valuable intermediate in the synthesis of complex heterocyclic molecules.[1] Its structure, featuring a trifluoromethyl group, a bromine atom, and a methyl-substituted pyridine ring, offers a unique combination of reactivity and physicochemical properties that are highly desirable in the design of bioactive compounds. The trifluoromethyl moiety can enhance metabolic stability and binding affinity, while the bromine atom serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments. This compound is particularly noted for its application in the development of kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and other diseases.[1]
Chemical Identity and Physicochemical Properties
A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective use in multi-step syntheses and for predicting the characteristics of its derivatives.
| Property | Value | Source |
| CAS Number | 1448790-49-5 | [1] |
| Molecular Formula | C₈H₅BrF₃NO | [1] |
| Molecular Weight | 268.03 g/mol | [1] |
| Appearance | Off-white to pale yellow or brown crystalline powder (predicted) | [2] |
| Boiling Point | Predicted: ~250-300 °C | In-silico prediction |
| Melting Point | Predicted: ~80-90 °C | In-silico prediction |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) | General chemical knowledge |
| pKa | Predicted: ~1-2 (due to the electron-withdrawing trifluoromethyl group) | In-silico prediction |
Note: Some physicochemical properties are predicted using in-silico models due to the limited availability of experimental data for this specific compound.[3][4][5][6]
Proposed Synthesis and Experimental Protocol
While a specific, publicly available synthesis for 1-(5-Bromo-3-methylpyridin-2-yl)-2,2,2-trifluoroethan-1-one is not extensively documented, a plausible and efficient synthetic route can be devised based on established organometallic and acylation methodologies. The proposed synthesis starts from the readily available precursor, 2-amino-5-bromo-3-methylpyridine.
Proposed Synthetic Pathway
The proposed two-step synthesis involves a Sandmeyer-type reaction to replace the amino group with a bromine atom, followed by a trifluoroacetylation reaction.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of 2,5-Dibromo-3-methylpyridine
This step utilizes a Sandmeyer reaction, a well-established method for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.[7][8][9]
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Diazotization: To a stirred solution of 2-amino-5-bromo-3-methylpyridine (1.0 eq) in 48% hydrobromic acid (HBr) at 0-5 °C, a solution of sodium nitrite (NaNO₂, 1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature.
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Sandmeyer Reaction: In a separate flask, copper(I) bromide (CuBr, 1.2 eq) is dissolved in 48% HBr. The freshly prepared diazonium salt solution is then added slowly to the CuBr solution at room temperature.
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Work-up and Purification: The reaction mixture is heated to 60 °C for 1 hour and then cooled to room temperature. The mixture is extracted with dichloromethane (DCM), and the combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 2,5-dibromo-3-methylpyridine.
Step 2: Synthesis of 1-(5-Bromo-3-methylpyridin-2-yl)-2,2,2-trifluoroethan-1-one
This step involves a lithium-halogen exchange followed by acylation with a suitable trifluoroacetylating agent.
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Lithiation: A solution of 2,5-dibromo-3-methylpyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). n-Butyllithium (n-BuLi, 1.1 eq) is added dropwise, and the mixture is stirred at -78 °C for 1 hour.
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Trifluoroacetylation: A solution of a trifluoroacetylating agent, such as N-trifluoroacetylpiperidine or ethyl trifluoroacetate (1.2 eq), in anhydrous THF is added dropwise to the reaction mixture at -78 °C. The reaction is allowed to slowly warm to room temperature and stirred for an additional 2-4 hours.
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Work-up and Purification: The reaction is quenched by the addition of saturated ammonium chloride solution. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography to yield 1-(5-Bromo-3-methylpyridin-2-yl)-2,2,2-trifluoroethan-1-one.
Applications in Drug Discovery: A Gateway to Kinase Inhibitors
The unique structural features of 1-(5-Bromo-3-methylpyridin-2-yl)-2,2,2-trifluoroethan-1-one make it a highly valuable precursor for the synthesis of various kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.
Role in the Synthesis of Janus Kinase (JAK) Inhibitors
The Janus kinases (JAKs) are a family of tyrosine kinases that are essential for signaling from cytokine receptors.[10][11] Inhibitors of the JAK-STAT pathway have shown significant therapeutic promise in the treatment of autoimmune diseases and certain cancers. The bromo-methyl-pyridine core of the title compound serves as a key scaffold for the development of potent and selective JAK inhibitors. The bromine atom allows for the introduction of various functionalities through cross-coupling reactions to interact with specific residues in the kinase active site.
Caption: Role as a precursor to JAK inhibitors in the JAK-STAT pathway.
Potential in the Development of Aurora Kinase Inhibitors
Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis.[12][13] Their overexpression is frequently observed in various cancers, making them attractive targets for anticancer drug development. The structural motif of the title compound can be elaborated to generate potent inhibitors of Aurora kinases, thereby interfering with cell division in rapidly proliferating cancer cells.[12][13][14][15]
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling 1-(5-Bromo-3-methylpyridin-2-yl)-2,2,2-trifluoroethan-1-one. While a specific Safety Data Sheet (SDS) for this compound is not widely available, information from related compounds suggests the following guidelines.[16][17][18]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[17] Avoid contact with skin and eyes.[17]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
1-(5-Bromo-3-methylpyridin-2-yl)-2,2,2-trifluoroethan-1-one is a strategically important building block for the synthesis of high-value pharmaceutical compounds. Its versatile chemical nature allows for the facile construction of complex molecular architectures, particularly those targeting kinase-mediated signaling pathways. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, and its applications in drug discovery, underscoring its significance for researchers and scientists in the field. As the demand for targeted therapeutics continues to grow, the utility of such well-designed intermediates will undoubtedly increase.
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